molecular formula C19H15NO5 B5823281 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

Cat. No. B5823281
M. Wt: 337.3 g/mol
InChI Key: CFLWJBNHFFRXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B cells. Inhibition of BTK activity leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation and survival of B cells, which is a key mechanism of action in the treatment of B-cell malignancies. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of BTK in various biological processes. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in scientific research. One area of future research is the development of more potent and selective inhibitors of BTK. Another area of future research is the investigation of the role of BTK in other biological processes such as innate immunity and T-cell signaling. Additionally, the potential use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in the treatment of autoimmune diseases such as rheumatoid arthritis warrants further investigation.

Synthesis Methods

The synthesis of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate involves several steps. The first step is the reaction of 2-oxopropanoic acid with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction leads to the formation of 2-oxopropyl 4-methylbenzoate. The second step involves the reaction of 2-oxopropyl 4-methylbenzoate with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate.

Scientific Research Applications

2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has potential applications in various areas of scientific research, including cancer research, immunology, and inflammation research. This compound has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK activity has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-7-8-13(19(24)25-10-12(2)21)9-16(11)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWJBNHFFRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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